molecular formula C6H10O2 B1348116 2-cyclobutylacetic Acid CAS No. 6540-33-6

2-cyclobutylacetic Acid

Cat. No. B1348116
CAS RN: 6540-33-6
M. Wt: 114.14 g/mol
InChI Key: FQRMJJJRCOMBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutylacetic Acid is a chemical compound with the molecular formula C6H10O2 . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of 2-cyclobutylacetic Acid consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 114.14 .


Physical And Chemical Properties Analysis

2-Cyclobutylacetic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 210.7±8.0 °C at 760 mmHg, and a flash point of 103.9±9.8 °C . It has a molar refractivity of 29.3±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 103.2±3.0 cm3 . The specific gravity at 20/20 is 1.02 .

Scientific Research Applications

Enzyme Catalysis and Drug Development

Cyclooxygenase-2 (COX-2) is an enzyme that catalyzes the formation of prostaglandins from arachidonic acid. Studies have highlighted the role of COX-2 in cellular functions and its upregulation in carcinogenesis, particularly in colorectal cancer. The importance of COX-2 inhibitors, which could be derived from 2-cyclobutylacetic acid analogues, is noted in cancer treatment and prevention (Cao & Prescott, 2002).

Antimicrobial Properties

2-cyclobutylacetic acid derivatives have shown potential in antimicrobial applications. A study on the synthesis of these compounds demonstrated enhanced antibacterial activity against Bacillus subtilis, suggesting their role as potent antimicrobial agents (Baldwin, Adlington, Parisi, & Ting, 1986).

Catalytic Asymmetric Synthesis

The compound has been explored in the context of catalytic asymmetric synthesis. Research on chiral ligands and their role in the synthesis of bioactive compounds, using structures like 2-cyclobutylacetic acid, has been significant in developing efficient synthetic routes for pharmaceuticals (Marques & Burke, 2012).

Analogs for Neurotransmitter Research

The synthesis of 2-cyclobutylacetic acid analogs, such as 2-aminocycloalkylacetic acids, has been useful in studying neurotransmitters like γ-aminobutyric acid (GABA). These analogs help in understanding the structural requirements for neurotransmitter activity and receptor interactions (Kennewell, Matharu, Taylor, Westwood, & Sammes, 1982).

Antiviral Applications

Research on cyclobutyl nucleoside analogues, derived from compounds like 2-cyclobutylacetic acid, has been pivotal in the development of antiviral therapies. These compounds have demonstrated efficacy against a range of herpesviruses in vitro, contributing significantly to the field of antiviral drug development (Bisacchi, Braitman, Cianci, Clark, Field, Hagen, Hockstein, Malley, Mitt, & Slusarchyk, 1991).

Biochemical Analysis and Sensor Development

2-cyclobutylacetic acid derivatives have been used in developing biochemical sensors. For example, research on TiO2 nanoneedles enhanced electron transfer in cytochrome c for detecting extracellular hydrogen peroxide released from human liver cancer cells. This application is crucial in cancer research and diagnostics (Luo, Liu, Rui, & Tian, 2009).

Safety And Hazards

2-Cyclobutylacetic Acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMJJJRCOMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363967
Record name 2-cyclobutylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclobutylacetic Acid

CAS RN

6540-33-6
Record name 2-cyclobutylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclobutylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclobutylacetic Acid
Reactant of Route 2
Reactant of Route 2
2-cyclobutylacetic Acid
Reactant of Route 3
Reactant of Route 3
2-cyclobutylacetic Acid
Reactant of Route 4
2-cyclobutylacetic Acid
Reactant of Route 5
2-cyclobutylacetic Acid
Reactant of Route 6
2-cyclobutylacetic Acid

Citations

For This Compound
3
Citations
Y Amino, K Izawa - Bulletin of the Chemical Society of Japan, 1991 - journal.csj.jp
N-Acetyl-3-cyclopropylalanine and 2-acetamido-3-cyclopropylbutyric acid were prepared under cobalt-catalyzed amidocarbonylation conditions from cyclopropanemethanol and α-…
Number of citations: 11 www.journal.csj.jp
Y Amino, K Izawa - jlc.jst.go.jp
V-Acetyl-3-cyclopropylalanine and 2-acetamido-3-cyclopropylbutyric acid were prepared under cobalt-catalyzed amidocarbonylation conditions from cyclopropanemethanol and a-…
Number of citations: 0 jlc.jst.go.jp
L Schindler, J Moosbauer, D Schmidt, T Spruss, L Grätz… - Cancers, 2022 - mdpi.com
… Fmoc-β-cyclopropyl-l-Ala-OH, Fmoc-β-cyclopentyl-l-Gly-OH, Fmoc-α-methyl-l-Leu-OH and (S)-Fmoc-α-ethyl-Ala-OH were from ABCR, and Fmoc-(S)-2-amino-2-cyclobutylacetic acid …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.